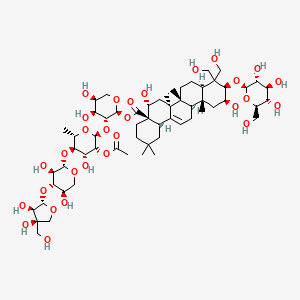
(r)-1-Cyclopropylpiperidin-3-amine
Übersicht
Beschreibung
(R)-1-Cyclopropylpiperidin-3-amine, also known as CPP-115, is a compound that has gained significant interest in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme GABA transaminase (GABA-T), which is responsible for the breakdown of the neurotransmitter GABA in the brain. By inhibiting GABA-T, CPP-115 increases the levels of GABA in the brain, which has been shown to have a variety of beneficial effects.
Wirkmechanismus
(r)-1-Cyclopropylpiperidin-3-amine works by inhibiting the enzyme GABA-T, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-T, this compound increases the levels of GABA in the brain, which has been shown to have a variety of beneficial effects, including reducing seizure activity and preventing the development of addiction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including increasing the levels of GABA in the brain, reducing seizure activity, and preventing the development of addiction to drugs such as cocaine and nicotine. In addition, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (r)-1-Cyclopropylpiperidin-3-amine in lab experiments is that it is a highly selective inhibitor of GABA-T, which means that it does not affect other enzymes or neurotransmitters in the brain. This makes it a useful tool for studying the role of GABA in various physiological processes. However, one limitation of using this compound is that it can be difficult to synthesize, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on (r)-1-Cyclopropylpiperidin-3-amine. One area of interest is the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease, which may benefit from the neuroprotective effects of the compound. Another area of interest is the potential use of this compound in the treatment of anxiety disorders, which may be related to imbalances in GABA levels in the brain. Finally, further research is needed to fully understand the potential therapeutic applications of this compound, as well as its limitations and potential side effects.
Wissenschaftliche Forschungsanwendungen
(r)-1-Cyclopropylpiperidin-3-amine has been extensively studied for its potential therapeutic applications, particularly in the treatment of epilepsy and addiction. In preclinical studies, this compound has been shown to increase the levels of GABA in the brain, which can reduce seizure activity and prevent the development of addiction to drugs such as cocaine and nicotine.
Eigenschaften
IUPAC Name |
(3R)-1-cyclopropylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-2-1-5-10(6-7)8-3-4-8/h7-8H,1-6,9H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDISUUBHSUMXEW-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001295135 | |
| Record name | (3R)-1-Cyclopropyl-3-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001354-57-9 | |
| Record name | (3R)-1-Cyclopropyl-3-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001354-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-1-Cyclopropyl-3-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate](/img/structure/B1649375.png)


![5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B1649380.png)



![4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid](/img/no-structure.png)


